![molecular formula C15H20ClNO4 B2431089 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone CAS No. 2411275-52-8](/img/structure/B2431089.png)
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone
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Overview
Description
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is a chemical compound that belongs to the class of benzazepine derivatives. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. The compound may also inhibit the proliferation of cancer cells by blocking cell cycle progression. In neurodegenerative diseases, the compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of various proteins involved in cell cycle progression, such as cyclin D1 and CDK4. In neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is its potential as a lead compound for the development of new drugs. The compound has shown significant activity against various cancer cell lines and has potential as a neuroprotective agent in the treatment of neurodegenerative diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone involves the reaction of 6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepine with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the product.
Scientific Research Applications
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-19-12-8-10-4-6-17(13(18)9-16)7-5-11(10)14(20-2)15(12)21-3/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBZBCQRQMMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCN(CCC2=C1)C(=O)CCl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone |
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